molecular formula C20H20ClFN6O3S B2870499 1-(6-{[(2-chloro-4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide CAS No. 1251689-24-3

1-(6-{[(2-chloro-4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide

Cat. No.: B2870499
CAS No.: 1251689-24-3
M. Wt: 478.93
InChI Key: UWGULIKSFNZAQV-UHFFFAOYSA-N
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Description

1-(6-{[(2-chloro-4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives

Properties

IUPAC Name

1-[6-[2-(2-chloro-4-fluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN6O3S/c1-23-18(30)11-4-6-27(7-5-11)20-26-17-16(32-20)19(31)28(10-24-17)9-15(29)25-14-3-2-12(22)8-13(14)21/h2-3,8,10-11H,4-7,9H2,1H3,(H,23,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGULIKSFNZAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{[(2-chloro-4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6-{[(2-chloro-4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-{[(2-chloro-4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)pyridine-8-sulfonamide
  • N-(4-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
  • N-(4-methylbenzyl)-N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Uniqueness

1-(6-{[(2-chloro-4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide is unique due to the specific combination of functional groups and the triazolopyridine core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 1-(6-{[(2-chloro-4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide is a complex organic molecule with notable biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

The molecular formula for the compound is C20H15ClF2N4O3C_{20}H_{15}ClF_{2}N_{4}O_{3}.

The biological activity of this compound primarily involves its interaction with various biological targets. The thiazolo[4,5-d]pyrimidine moiety is known for its ability to inhibit key enzymes involved in cellular processes. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : The compound may act by inhibiting tumor cell proliferation through interference with DNA synthesis and repair mechanisms.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, potentially due to disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that derivatives of thiazolo[4,5-d]pyrimidines showed significant cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in these cells, likely through the activation of caspase pathways .
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve inhibition of bacterial protein synthesis .
  • Kinase Inhibition : Research has indicated that similar compounds can act as inhibitors of specific kinases involved in cancer signaling pathways. This suggests a potential role for the compound in targeted cancer therapies .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityReference
Pyrido[2,3-d]pyrimidine derivativesAntitumor and antimicrobial
Thiazole derivativesBroad-spectrum biological activity
1H-benzo[d]imidazole derivativesPositive allosteric modulation in GABA-A receptors

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